molecular formula C31H30N2O6 B557070 Fmoc-D-Trp(Boc)-OH CAS No. 163619-04-3

Fmoc-D-Trp(Boc)-OH

Cat. No. B557070
CAS RN: 163619-04-3
M. Wt: 526.6 g/mol
InChI Key: ADOHASQZJSJZBT-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Trp(Boc)-OH is an amino acid derivative used in peptide chemistry . It is a cleavable ADC linker that is used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

Fmoc-D-Trp(Boc)-OH can be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) .


Molecular Structure Analysis

The empirical formula of Fmoc-D-Trp(Boc)-OH is C31H30N2O6 . Its molecular weight is 526.58 .


Chemical Reactions Analysis

Fmoc-D-Trp(Boc)-OH is used in the synthesis of antibody-drug conjugates (ADCs) . It can also be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes .


Physical And Chemical Properties Analysis

Fmoc-D-Trp(Boc)-OH is a white solid . It has a molecular weight of 526.58 .

Scientific Research Applications

  • Protecting Group for Tryptophan in Solid-Phase Peptide Synthesis : Wahlström and Undén (2009) describe the use of Fmoc-D-Trp(Boc)-OH as a protecting group for tryptophan in solid-phase peptide synthesis (SPPS). This derivative helps in avoiding acid-catalyzed side reactions and improves the solubility of peptides during HPLC purification (Wahlström & Undén, 2009).

  • Differentiation of Chiral Phosphorus Enantiomers : Li and Raushel (2007) demonstrated the use of Fmoc-D-Trp(Boc)-OH in differentiating enantiomers of chiral phosphorus compounds through NMR spectroscopy. This method offers a rapid and convenient way to measure the enantiomeric purity of these compounds (Li & Raushel, 2007).

  • Fluorogenic Amino Acid for Live-Cell Fluorescence Imaging : Mendive-Tapia et al. (2017) described the preparation of a tryptophan-based fluorogenic amino acid, Fmoc-Trp(C2-BODIPY)-OH, which includes Fmoc-D-Trp(Boc)-OH. This is used for live-cell fluorescence imaging, demonstrating the potential for this compound in biological applications (Mendive-Tapia et al., 2017).

  • Synthesis and Structure Characterization : Yi-nan and Key (2013) focused on the synthesis and structure characterization of Fmoc-L-Lys (Boc) -Gly-OH, where Fmoc-D-Trp(Boc)-OH plays a crucial role in simplifying and improving the synthetic method of polypeptides (Yi-nan & Key, 2013).

  • Controlled Drug Release from Microspheres : Oh et al. (1999) utilized Fmoc-D-Trp(Boc)-OH in the development of a method for controlled drug release. They conjugated it to poly(d,l-lactic-co-glycolic acid) for formulating microspheres, demonstrating a novel strategy for controlling the drug release rate from these microspheres (Oh et al., 1999).

  • Synthesis of Hydrophobic Peptides : Shakoori and Gangakhedkar (2014) discussed the use of Fmoc-D-Trp(Boc)-OH in the synthesis of hydrophobic peptides, highlighting its application in peptide industry, especially for cancer vaccinations (Shakoori & Gangakhedkar, 2014).

  • Preventing Epimerization in Peptide Synthesis : Zhang et al. (2001) identified the role of Fmoc-D-Trp(Boc) in reducing epimerization during peptide synthesis. This is particularly important when incorporating unnatural amino acids into peptides (Zhang et al., 2001).

Safety and Hazards

The safety data sheet for Fmoc-D-Trp(Boc)-OH suggests avoiding dust formation and breathing vapors, mist, or gas . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, rinse mouth with water .

Mechanism of Action

Target of Action

Fmoc-D-Trp(Boc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that require the incorporation of the D-tryptophan amino acid residue .

Mode of Action

Fmoc-D-Trp(Boc)-OH operates through a process known as Fmoc solid-phase peptide synthesis . In this method, Fmoc-D-Trp(Boc)-OH is pre-loaded onto a solid support, typically Wang resin . This allows for the selective addition of the D-tryptophan amino acid residue to the growing peptide chain .

Biochemical Pathways

The key biochemical pathway involved in the action of Fmoc-D-Trp(Boc)-OH is the solid-phase peptide synthesis . This process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support . The use of Fmoc-D-Trp(Boc)-OH in this process allows for the specific incorporation of the D-tryptophan residue into the peptide sequence .

Pharmacokinetics

It is typically stored at temperatures below +30°C .

Result of Action

The use of Fmoc-D-Trp(Boc)-OH in peptide synthesis results in the incorporation of the D-tryptophan amino acid residue into the peptide sequence . This can influence the properties of the resulting peptide, including its structure, function, and interactions with other molecules.

Action Environment

The efficacy and stability of Fmoc-D-Trp(Boc)-OH can be influenced by various environmental factors. For instance, temperature can affect its stability, with recommended storage temperatures being below +30°C . Additionally, the specific conditions of the peptide synthesis process, such as the pH and the presence of other reagents, can also impact its reactivity and the efficiency of the synthesis process .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOHASQZJSJZBT-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583788
Record name 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Trp(Boc)-OH

CAS RN

163619-04-3
Record name 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Trp(Boc)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Trp(Boc)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-D-Trp(Boc)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-D-Trp(Boc)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-D-Trp(Boc)-OH
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fmoc-D-Trp(Boc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.